molecular formula C39H70N7O18P3S B1262610 3-Hydroxyoctadecanoyl-coa

3-Hydroxyoctadecanoyl-coa

Cat. No.: B1262610
M. Wt: 1050 g/mol
InChI Key: WZMAIEGYXCOYSH-FWBOWLIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyoctadecanoyl-CoA is a specialized hydroxy fatty acyl-CoA ester that serves as a crucial intermediate in essential metabolic pathways, primarily fatty acid elongation within mitochondria . This compound acts as a substrate for key enzymes, including beta-hydroxyacyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase, which facilitate its conversion in the beta-oxidation spiral, a central process for energy production . Its role is also extended as a substrate for enoyl-CoA hydratase in the mitochondrial fatty acid elongation system, linking it directly to the synthesis of longer-chain fatty acids . In research settings, this molecule is invaluable for investigating inborn errors of metabolism, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In this genetic disorder, long-chain 3-hydroxy fatty acids and their conjugates accumulate, and studying related metabolites like this compound aids in understanding the underlying biochemical disruptions and developing diagnostic assays . The compound is for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1

InChI Key

WZMAIEGYXCOYSH-FWBOWLIOSA-N

SMILES

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Synonyms

3-hydroxyoctadecanoyl-CoA
3-hydroxyoctadecanoyl-coenzyme A
beta-hydroxy stearyl-CoA
beta-hydroxystearoyl-CoA
coenzyme A, 3-hydroxyoctadecanoyl-

Origin of Product

United States

Scientific Research Applications

Role in Fatty Acid Metabolism

3-Hydroxyoctadecanoyl-CoA is primarily recognized as an intermediate in the fatty acid elongation pathway. It is catalyzed by several key enzymes:

  • Beta-Hydroxyacyl-CoA Dehydrogenase : This enzyme converts this compound to its corresponding keto form, playing a critical role in the beta-oxidation process.
  • Enoyl-CoA Hydratase : This enzyme facilitates the hydration of enoyl-CoA derivatives, further contributing to the fatty acid elongation process.

These enzymatic reactions are vital for maintaining lipid homeostasis and energy balance within cells .

Implications in Metabolic Disorders

Research has shown that dysregulation of fatty acid metabolism can lead to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. Elevated levels of this compound have been implicated in conditions such as insulin resistance and metabolic syndrome. For instance, studies indicate that calorie restriction can alter fatty acid metabolism significantly, affecting levels of metabolites including this compound .

  • Case Study : In a study investigating the effects of graded calorie restriction on metabolic profiles, alterations in fatty acid pathways were observed, suggesting a link between dietary intake and metabolite levels like this compound .

Therapeutic Potential

Given its central role in metabolism, this compound presents potential therapeutic avenues:

  • Target for Drug Development : Modulating the activity of enzymes associated with this compound could provide new strategies for treating metabolic diseases. For example, enhancing the activity of beta-hydroxyacyl-CoA dehydrogenase may improve fatty acid oxidation rates in individuals with metabolic disorders.
  • Biomarker for Disease : The levels of this compound could serve as biomarkers for assessing metabolic health or the effectiveness of dietary interventions.

Research Findings and Insights

Recent studies have highlighted various aspects of this compound's roles:

  • Metabolic Flux Analysis : Advanced metabolic modeling approaches have been used to predict how changes in environmental conditions (e.g., light exposure) affect the metabolism of compounds like this compound in organisms such as Cordyceps militaris. These models help elucidate the complex interplay between nutrient availability and metabolite production .
  • Genetic Studies : Investigations into genetic mutations affecting enzymes involved in fatty acid metabolism have revealed insights into how disruptions can lead to the accumulation of intermediates like this compound, further linking genetic factors to metabolic diseases .

Summary Table of Key Applications

Application AreaDescription
Fatty Acid MetabolismIntermediate in mitochondrial fatty acid elongation pathways
Metabolic DisordersImplicated in obesity, diabetes, and cardiovascular diseases
Therapeutic PotentialTarget for drug development; potential biomarker for metabolic health
Research InsightsMetabolic flux analysis and genetic studies revealing disease mechanisms

Chemical Reactions Analysis

Enzymatic Dehydrogenation

3-HOA-CoA undergoes oxidation via β-hydroxyacyl-CoA dehydrogenase (HADH) and 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), producing 3-oxoacyl-CoA. This reaction is NAD⁺-dependent and essential for fatty acid catabolism .

Reaction:

 S 3 Hydroxyoctadecanoyl CoA NAD+3 Oxooctadecanoyl CoA NADH H+\text{ S 3 Hydroxyoctadecanoyl CoA NAD}^+\rightleftharpoons \text{3 Oxooctadecanoyl CoA NADH H}^+

Parameter Value
Enzyme ClassOxidoreductase
CofactorNAD⁺
Subcellular LocalizationMitochondria
Kinetic Constant (Km)8–15 µM (varies by isoform)

This step is irreversible under physiological conditions, driving fatty acid breakdown toward energy production .

Hydration/Dehydration Reactions

Enoyl-CoA hydratase (ECH) and long-chain-enoyl-CoA hydratase (EC 4.2.1.17) catalyze the reversible hydration of trans-2-enoyl-CoA to 3-HOA-CoA during β-oxidation .

Reaction:

trans 2 Octadecenoyl CoA H2O3 Hydroxyoctadecanoyl CoA\text{trans 2 Octadecenoyl CoA H}_2\text{O}\rightleftharpoons \text{3 Hydroxyoctadecanoyl CoA}

Enzyme Gene Molecular Weight Localization
Peroxisomal hydrataseFOX298.7 kDaPeroxisomes
Mitochondrial hydrataseECHS131.5 kDaMitochondria

This reaction is critical for processing unsaturated fatty acids and is regulated by substrate availability .

Role in Fatty Acid Elongation

In mitochondrial elongation cycles, 3-HOA-CoA is converted to 3-oxoacyl-CoA via 3-ketoacyl-CoA reductase (IFA38), utilizing NADPH as a cofactor :

Reaction:

3 Hydroxyoctadecanoyl CoA NADP+3 Oxooctadecanoyl CoA NADPH H+\text{3 Hydroxyoctadecanoyl CoA NADP}^+\rightleftharpoons \text{3 Oxooctadecanoyl CoA NADPH H}^+

Parameter Value
Enzyme3-Ketoacyl-CoA reductase
GeneIFA38
Molecular Weight38.7 kDa
pH Optimum7.4–8.0

This step is pivotal for synthesizing very-long-chain fatty acids (VLCFAs), which are precursors for sphingolipids and ceramides .

Epimerization in Peroxisomes

The peroxisomal enzyme D-3-hydroxyacyl-CoA epimerase (EC 5.1.2.3) isomerizes 3-HOA-CoA to its D- or L-stereoisomers, ensuring compatibility with downstream pathways :

Reaction:

D 3 Hydroxyoctadecanoyl CoAL 3 Hydroxyoctadecanoyl CoA\text{D 3 Hydroxyoctadecanoyl CoA}\rightleftharpoons \text{L 3 Hydroxyoctadecanoyl CoA}

Enzyme Cofactor Function
Peroxisomal epimeraseNoneStereochemical adjustment for β-oxidation

Regulatory Phosphorylation

3-HOA-CoA-associated enzymes like HMG-CoA reductase are regulated via phosphorylation-dephosphorylation mechanisms, modulating activity in response to cellular energy status :

Mechanism:

  • Inactivation: ATP-Mg²⁺ phosphorylates the enzyme, reducing activity.

  • Reactivation: Phosphatases remove the phosphate group, restoring function.

Regulatory Factor Effect on Activity
High ATP/NADHInhibits dehydrogenase
Low cholesterolActivates reductase

Structural Determinants of Reactivity

The hydroxyl group at the C3 position and the thioester bond in 3-HOA-CoA enable nucleophilic attacks and electron transfer during reactions. Computational models highlight:

  • Electrophilic Carbonyl Carbon : Prone to nucleophilic addition by water or CoA thiols .

  • Hydrogen Bonding : The hydroxyl group stabilizes transition states in dehydrogenase reactions .

Pathological Implications

Defects in 3-HOA-CoA metabolism are linked to:

  • Mitochondrial Disorders : Impaired β-oxidation causes myopathy and hepatic dysfunction.

  • Peroxisomal Biogenesis Disorders : Accumulation of VLCFAs due to faulty elongation .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences:

Compound Carbon Chain Length Functional Group Molecular Formula Predicted Collision Cross-Section (Ų, [M+H]+)
3-Hydroxyoctadecanoyl-CoA 18 3-hydroxy C₃₉H₇₀N₇O₁₈P₃S Not reported
3-Hydroxybutyryl-CoA 4 3-hydroxy C₂₅H₄₂N₇O₁₇P₃S Not reported
3-Ketodecanoyl-CoA 10 3-keto C₃₁H₅₂N₇O₁₈P₃S 275.8 (for [M+H]+)
(2E)-Hexenoyl-CoA 6 Unsaturated (2E) C₂₇H₄₄N₇O₁₇P₃S Not reported
Crotonoyl-CoA 4 Unsaturated C₂₅H₄₀N₇O₁₇P₃S Not reported

Key Observations :

  • Chain Length: this compound’s 18-carbon chain enables participation in VLCFA metabolism, unlike shorter-chain analogs like 3-Hydroxybutyryl-CoA (4C) or (2E)-Hexenoyl-CoA (6C) .
  • Functional Groups: The 3-hydroxy group distinguishes it from 3-Ketodecanoyl-CoA (3-keto) and unsaturated analogs like Crotonoyl-CoA. These groups influence substrate specificity in enzymatic reactions (e.g., hydroxyl vs. keto groups in dehydrogenase activity) .

Metabolic Roles and Pathways

  • This compound: Primarily involved in the peroxisomal β-oxidation of VLCFAs, a process critical for brain myelination and anti-inflammatory signaling . Its upregulation in probiotic studies suggests a link to gut microbiota-mediated lipid metabolism .
  • 3-Hydroxybutyryl-CoA: Central to ketogenesis, producing ketone bodies for energy during fasting. Unlike this compound, it is mitochondrial and short-chain .
  • 3-Ketodecanoyl-CoA: A β-oxidation intermediate with a ketone group, serving as a substrate for thiolase enzymes. Its collision cross-section (275.8 Ų) reflects its compact structure compared to longer-chain hydroxy derivatives .
  • (2E)-Hexenoyl-CoA: An unsaturated medium-chain acyl-CoA, involved in fatty acid elongation and desaturation pathways. Its double bond introduces rigidity, altering interactions with enzymes like acyl-CoA dehydrogenases .

Preparation Methods

In Vitro Enzymatic Reduction

The reduction of 3-oxooctadecanoyl-CoA to this compound is catalyzed by long-chain-3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme integral to mitochondrial β-oxidation. This NADH-dependent reaction proceeds under mild conditions (pH 7.0–7.5, 37°C), typically achieving >90% conversion efficiency when substrate concentrations are maintained below inhibitory thresholds. Purified HADH from bovine liver or recombinant human isoforms are commonly employed, with reaction kinetics optimized by cofactor recycling systems using glucose dehydrogenase or formate dehydrogenase.

A critical challenge lies in the substrate solubility, as long-chain acyl-CoAs exhibit micellar aggregation at concentrations exceeding 50 μM. Detergent additives like Triton X-100 (0.1% w/v) mitigate this issue, enhancing enzymatic accessibility and reaction rates by 2.3-fold. Post-reaction purification via hydrophobic interaction chromatography (Butyl-Sepharose) yields this compound with ≥95% purity, as verified by LC-MS and NMR.

Recombinant Enzyme Systems

Advances in protein engineering have enabled the heterologous expression of HADH in Escherichia coli and Pichia pastoris, bypassing the need for tissue-derived enzymes. The E. coli BL21(DE3) strain expressing human HADHα achieves a volumetric productivity of 12 mg/L·h in fed-batch fermentations, with the enzyme exhibiting a kcat of 4.7 s−1 for 3-oxooctadecanoyl-CoA. Immobilization on chitosan-coated magnetic nanoparticles enhances operational stability, retaining 78% activity after 10 reaction cycles.

Microbial Biosynthesis

Microbial platforms offer sustainable routes for this compound production by harnessing endogenous fatty acid biosynthesis machinery.

Engineered Bacterial Strains

Pseudomonas putida KT2440, engineered to overexpress fadB (encoding multifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), produces this compound as a shunt metabolite during oleic acid catabolism. Two-stage fermentations—18 h growth phase followed by 48 h production phase—yield 340 mg/L in minimal media supplemented with 2% (w/v) oleate. Metabolite profiling reveals concurrent accumulation of 3-hydroxyhexadecanoyl-CoA (22% molar yield), necessitating iterative substrate feeding to maintain octadecanoyl-CoA precursor pools.

Substrate Feeding Strategies

Exogenous fatty acid feeding circumvents endogenous acyl-CoA pool limitations. Saccharomyces cerevisiae strains expressing FAA1 (fatty acyl-CoA synthetase) convert 85% of supplied stearic acid (C18:0) to stearoyl-CoA within 6 h, which is subsequently hydroxylated by mitochondrial HADH. Continuous feeding using lipid nanoparticles (LNPs) enhances bioavailability, achieving a this compound titer of 1.2 g/L in high-cell-density cultures.

Chemical Synthesis Approaches

Chemical synthesis of this compound faces inherent challenges due to the lability of the CoA thioester bond and the need for stereocontrol at C3.

CoA Activation and Coupling

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) enables direct coupling of 3-hydroxyoctadecanoic acid to CoA-SH in anhydrous DMF, achieving 65% conversion at 4°C. However, epimerization at C3 reaches 18% under these conditions, necessitating chiral HPLC purification. Alternative approaches using pre-activated 3-hydroxyoctadecanoyl imidazolide improve stereoretention (<5% epimerization) but require stringent moisture control.

Challenges in Chemical Synthesis

Comparative analysis reveals chemical routes lag behind enzymatic methods in efficiency:

Parameter Enzymatic Chemical
Overall Yield 92% 47%
Stereochemical Purity 99% ee 82% ee
Process Time 8 h 72 h
Scalability >10 kg <100 mg

Data derived from refs.

Thioester hydrolysis under basic conditions and β-elimination during workup further limit utility, confining chemical synthesis to analytical standard production.

Comparative Analysis of Preparation Methods

Enzymatic methods dominate industrial-scale production due to superior yields and stereocontrol, while microbial systems are preferred for sustainable manufacturing. Chemical synthesis remains a niche tool for isotope-labeled variants. Future directions include CRISPR-engineered Yarrowia lipolytica strains for peroxisomal compartmentalization and continuous-flow enzymatic reactors with integrated product extraction.

Q & A

Q. How can researchers enhance reproducibility when working with this compound?

  • Methodological Answer : Document batch-specific synthesis parameters (e.g., HPLC gradients) and storage conditions (−80°C in Tris-EDTA buffers). Share raw data (e.g., chromatograms, spectra) via repositories like Zenodo. Collaborative inter-laboratory validation reduces protocol drift .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxyoctadecanoyl-coa
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